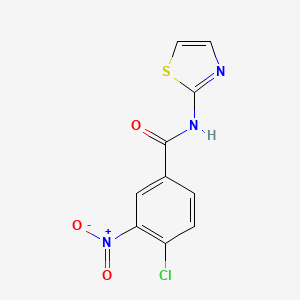
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:
Chlorination: The chloro group is introduced via chlorination, often using reagents like thionyl chloride or phosphorus pentachloride.
Thiazole Formation: The thiazole ring is formed by reacting the appropriate amine with a thiourea derivative under acidic or basic conditions.
Amidation: The final step involves the formation of the amide bond between the thiazole derivative and the chloronitrobenzene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzamides: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern and thiazole ring.
4-chloro-3-nitrobenzamide: Lacks the thiazole ring, resulting in different reactivity and applications.
3-nitro-N-(1,3-thiazol-2-yl)benzamide: Similar but without the chloro group, affecting its chemical properties.
Uniqueness
This compound stands out due to the combination of the chloro, nitro, and thiazole groups, which confer unique reactivity and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C10H6ClN3O3S |
|---|---|
Molekulargewicht |
283.69 g/mol |
IUPAC-Name |
4-chloro-3-nitro-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C10H6ClN3O3S/c11-7-2-1-6(5-8(7)14(16)17)9(15)13-10-12-3-4-18-10/h1-5H,(H,12,13,15) |
InChI-Schlüssel |
WGONSXNFGGQFQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)NC2=NC=CS2)[N+](=O)[O-])Cl |
Löslichkeit |
6.9 [ug/mL] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














